Lumirubin - 110617-57-7

Lumirubin

Catalog Number: EVT-15261826
CAS Number: 110617-57-7
Molecular Formula: C33H36N4O6
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lumirubin originates from the photochemical transformation of bilirubin, a product of heme catabolism. The formation of lumirubin occurs during phototherapy, where bilirubin is exposed to specific wavelengths of light. This process not only converts bilirubin into lumirubin but also yields other photoisomers. Lumirubin can be classified under the category of bilirubin oxidation products, which include various structural isomers that differ in their solubility and toxicity levels .

Synthesis Analysis

Methods and Technical Details

The synthesis of lumirubin can occur through several methods:

  1. Photochemical Reaction: The most common method involves exposing bilirubin to light, particularly in the blue-green spectrum. This exposure induces configurational isomerization and structural changes that lead to the formation of lumirubin .
  2. Fatty Acid Enhancement: Studies have shown that the binding of long-chain fatty acids to bilirubin-albumin complexes can significantly enhance the rate of lumirubin formation during phototherapy. The presence of fatty acids increases the efficiency of light-induced transformations .

Synthetic Platforms

Recent research has developed synthetic platforms that allow for reliable access to various oxidation products of bilirubin, including lumirubin. These methods utilize modular cross-couplings and metal-catalyzed reactions to assemble structurally diverse bilirubin derivatives efficiently .

Molecular Structure Analysis

Structure and Data

Lumirubin's molecular structure is characterized by a seven-membered ring system that distinguishes it from its parent compound, bilirubin. The structural formula can be represented as C₁₆H₁₈N₄O₃S, with a molecular weight of approximately 318.4 g/mol. The compound's unique structure contributes to its increased solubility and reduced toxicity compared to other forms of bilirubin .

Chemical Reactions Analysis

Reactions and Technical Details

Lumirubin undergoes several key chemical reactions during its formation:

  1. Photoisomerization: The primary reaction involves the conversion of bilirubin into lumirubin through light exposure, resulting in a more polar compound that is easier to excrete.
  2. Photooxidation: In addition to forming lumirubin, bilirubin can also undergo photooxidation to produce mono- and dipyrroles, although this reaction occurs at a much lower rate than isomerization .

The relative rates of these reactions vary; typically, 2-6% of total bilirubin may exist as lumirubin during phototherapy, while configurational isomers account for 15-20% .

Mechanism of Action

Process and Data

The mechanism by which lumirubin acts primarily involves its enhanced solubility compared to bilirubin. Upon exposure to light during phototherapy, bilirubin undergoes structural changes that convert it into lumirubin, facilitating its excretion via bile or urine. This transformation not only reduces potential neurotoxicity associated with high levels of unconjugated bilirubin but also aids in the effective management of neonatal jaundice .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lumirubin appears as a yellowish pigment.
  • Solubility: It is significantly more soluble in water compared to bilirubin, enhancing its excretion efficiency.

Chemical Properties

  • Molecular Weight: Approximately 318.4 g/mol.
  • Chemical Stability: Lumirubin is relatively stable under physiological conditions but can degrade under extreme light exposure or oxidative conditions.

These properties make lumirubin an effective compound for clinical applications in treating jaundice in neonates .

Applications

Scientific Uses

Lumirubin has several important applications in clinical settings:

  1. Neonatal Jaundice Treatment: Its primary use is in phototherapy for managing elevated bilirubin levels in newborns. The conversion from bilirubin to lumirubin facilitates safer excretion.
  2. Research on Neuroprotective Properties: Ongoing studies are investigating the potential neuroprotective effects of lumirubin beyond its role in jaundice treatment, exploring its interactions with various biological systems .
Lumirubin Biosynthesis and Photochemical Formation Mechanisms

Photoisomerization Pathways of Bilirubin Under Phototherapeutic Conditions

Lumirubin [(Z)-isomer of lumirubin] is a structural isomer of bilirubin IXα formed during neonatal phototherapy through light-dependent molecular rearrangement. Native bilirubin exists predominantly as the 4Z,15Z (ZZ) isomer, a lipophilic, poorly excretable configuration stabilized by intramolecular hydrogen bonding. When exposed to blue-green light (390-530 nm), bilirubin undergoes two primary photochemical reactions: configurational isomerization and structural isomerization (cyclization) [1] [3].

Configurational isomerization generates ZE-bilirubin and EZ-bilirubin through cis-trans inversion at one of the bridging double bonds (C4=C5 or C15=C16). These isomers retain the original molecular formula but exhibit altered polarity and spatial orientation. Though more polar than ZZ-bilirubin, configurational isomers readily revert to the native ZZ form in darkness, limiting their therapeutic significance [3] [9].

Structural isomerization, the pathway producing lumirubin, involves an intramolecular cyclization reaction where the C10 carbon attacks the C12 lactam ring, forming a new cyclobilirubin structure. This process irreversibly converts the linear tetrapyrrole into a bicyclic structure with significantly enhanced polarity [1] [6]. Crucially, lumirubin formation is kinetically slower than configurational isomerization but boasts a critical advantage: its irreversible nature and lack of spontaneous reversion facilitate permanent elimination pathways. Lumirubin is efficiently excreted unconjugated into bile and urine due to its increased water solubility, making it the primary mediator of bilirubin elimination during phototherapy [1] [4].

Table 1: Key Bilirubin Photoisomers Formed During Phototherapy

Isomer TypeRepresentative IsomerFormation MechanismReversibilityExcretion PathwayRelative Contribution to Bilirubin Elimination
Configurational4Z,15E (ZE)Cis-Trans IsomerizationRapidly ReversibleLimited BiliaryLow
Configurational4E,15Z (EZ)Cis-Trans IsomerizationRapidly ReversibleLimited BiliaryLow
StructuralLumirubin (E,Z-LR)Intramolecular CyclizationIrreversibleBiliary & UrinaryHigh
StructuralE,E-LumirubinIntramolecular CyclizationIrreversibleBiliary & UrinaryModerate

Wavelength-Dependent Efficiency of Lumirubin Generation: Blue vs. Green Light Spectra

The efficiency of lumirubin formation exhibits a strong wavelength dependence dictated by the absorption spectrum of bilirubin, quantum yield variations, and competing chromophores in biological matrices like skin and blood. Historically, blue light (~460 nm) was favored as it approximates the absorption peak (458 nm) of the bilirubin-albumin complex in plasma. However, research reveals the action spectrum for lumirubin generation peaks at significantly longer wavelengths [2] [5] [10].

Quantum yield (moles of lumirubin formed per mole of photons absorbed by bilirubin) is a critical parameter determining photoconversion efficiency. Contrary to early assumptions, quantum yield for lumirubin formation increases substantially with wavelengths above 480 nm. Green light (~500-510 nm) exhibits a quantum yield nearly 2 to 4 times higher than blue light (~430-470 nm) [10]. This unexpected wavelength dependence suggests preferential absorption by specific domains within the bilirubin molecule responsible for the cyclization reaction leading to lumirubin [10].

Clinical trials comparing light sources confirm these photochemical principles. Blue-green LED light (peak emission ~478 nm) demonstrated a 31% greater efficiency in reducing total serum bilirubin (TSB) compared to blue LED light (peak emission ~459 nm) at equivalent photon fluence rates [2] [5]. This superiority stems from several factors:

  • Increased Lumirubin Quantum Yield: Higher wavelengths within the blue-green spectrum maximize the photochemical production of the readily excretable lumirubin isomer [5] [10].
  • Reduced Competing Absorption: Hemoglobin and melanin absorb light strongly below 500 nm, particularly in the blue region (~460 nm). Blue-green light (~478-490 nm) experiences less attenuation by hemoglobin, allowing deeper tissue penetration and more photons reaching bilirubin molecules, especially in neonates with higher hemoglobin concentrations [2] [5].
  • Decreased Scattering: Longer wavelengths (blue-green) undergo less Rayleigh scattering in biological tissues compared to shorter blue wavelengths, further enhancing effective light delivery to bilirubin molecules [2].

Recent spectroscopic studies monitoring urinary lumirubin excretion (measured as UnaG-bound bilirubin, UUB, normalized to creatinine, Cr) provide direct evidence of wavelength impact on excretion. Green fluorescent lamps (FL, ~525 nm peak) induced significantly higher UUB/Cr per unit light intensity (1.29 μg/mg Cr/μW/cm²/nm) compared to blue LEDs (~459 nm, 0.83 μg/mg Cr/μW/cm²/nm), confirming the superior efficacy of green light in generating excretable lumirubin despite its spectral position at the periphery of bilirubin's absorption band [7].

Table 2: Wavelength-Dependent Efficiency of Lumirubin Generation and Phototherapy

Light Source (Peak Emission)Spectral Range (nm)Relative Quantum Yield for LumirubinKey AdvantagesKey DisadvantagesClinical Efficacy (Relative TSB Reduction)
Blue LED (~459 nm)450-4701.0 (Reference)Matches traditional bilirubin absorption peak; Widely availableHigh hemoglobin/melanin absorption; Significant back-scatteringBaseline
Blue-Green/Turquoise LED (~478 nm)470-490~1.5-2.0Higher lumirubin quantum yield; Reduced hemoglobin absorption; Less scatteringLess established technology31% higher than Blue LED
Green Fluorescent Lamp (~525 nm)490-550~2.0-4.0Highest quantum yield; Minimal hemoglobin absorption; Lower potential for photodamagePerceived lower efficacy due to absorption mismatch; Less studiedHigher urinary lumirubin excretion per intensity
Blue-Green/Turquoise Fluorescent (~490 nm)480-500~1.8-2.5Higher quantum yield than blue; Commercially available (less so now)Broad spectral output; Contains some UV/IRSignificantly higher than blue fluorescent

Enzymatic and Non-Enzymatic Modulation of Photoconversion Kinetics

While photochemistry drives lumirubin formation, biological factors significantly modulate its generation kinetics and subsequent fate:

  • Albumin Binding Dynamics: Bilirubin circulates tightly bound to albumin (association constant Ka ≈ 10⁷–10⁸ M⁻¹). This binding profoundly influences photoisomerization. Lumirubin formation occurs predominantly from the albumin-bound bilirubin fraction, not free bilirubin [3]. However, lumirubin itself exhibits a markedly lower binding affinity (Ka ≈ 10⁵ M⁻¹) for human serum albumin (HSA) compared to native ZZ-bilirubin. Crucially, lumirubin binds to a distinct site on HSA (likely subdomain IB) compared to bilirubin (subdomain IIA), preventing competitive displacement and facilitating its rapid dissociation from the carrier protein [3] [6]. This weaker binding is essential for enabling lumirubin's efficient renal filtration and urinary excretion.

  • Metabolic Interactions: Lumirubin interacts with cellular metabolic pathways differently than bilirubin. In vitro studies show lumirubin is significantly less cytotoxic than bilirubin at equivalent concentrations [6]. While bilirubin can disrupt mitochondrial function, inhibit respiration, and induce oxidative stress at high concentrations, lumirubin shows minimal effects on mitochondrial respiration, substrate metabolism (glucose, fatty acids), and reactive oxygen species (ROS) production in human cell lines (hepatoblastoma HepG2, neuroblastoma SH-SY5Y) [6]. Both molecules possess antioxidant properties, but lumirubin is less efficient at preventing lipid peroxidation due to its lower lipophilicity [6]. Lumirubin also modulates nuclear receptor signaling, notably affecting PPARα (Peroxisome Proliferator-Activated Receptor Alpha) downstream effectors involved in lipid and glucose metabolism, though the clinical significance during phototherapy remains unclear [6].

  • Competing Photoreactions: The formation of lumirubin competes kinetically with the generation of configurational isomers (ZE, EZ) and photo-oxidation products (e.g., monopyrroles BOX A and BOX B, propentdyopents). The quantum yield for each pathway is wavelength-dependent. Longer wavelengths (blue-green) favor lumirubin and EZ-bilirubin formation, while shorter wavelengths (blue) favor ZE-bilirubin formation [5] [9]. Photo-oxidation, involving ROS generation, has a very low quantum yield but may contribute to pigment clearance and potentially some side effects (not discussed here per exclusion criteria).

  • Pre-Existing Isomers and Dark Reversion: The presence of configurational isomers (ZE, EZ) at the onset of phototherapy can influence the kinetics of lumirubin accumulation. These isomers absorb light and undergo further photoisomerization. Furthermore, the spontaneous dark reversion of configurational isomers (ZE, EZ) back to the neurotoxic ZZ form underscores the therapeutic importance of the irreversible lumirubin pathway [9]. Studies tracking early isomerization show significant accumulation of the ZE isomer within 15 minutes of phototherapy initiation, while lumirubin levels rise steadily, constituting up to 20-25% of total serum bilirubin by 2-4 hours [9].

Table 3: Factors Modulating Lumirubin Photoconversion Kinetics and Biological Fate

Modulation FactorEffect on Lumirubin Generation/FateMolecular/Cellular BasisConsequence for Phototherapy Efficacy
Albumin Binding (Bilirubin)High affinity restricts molecular mobilityLimits access to optimal geometry for cyclizationSlows lumirubin formation kinetics
Albumin Binding (Lumirubin)Lower affinity; Different binding site (Subdomain IB)Promotes rapid dissociation from albuminFacilitates renal/biliary excretion; Reduces competitive inhibition
Cellular MetabolismMinimal disruption of mitochondrial functionLower lipophilicity; Different molecular interactionsReduced cytotoxicity compared to bilirubin
PPARα SignalingModulates downstream lipid/glucose genesPotential ligand-receptor interaction (mechanism unclear)Unknown clinical significance during PT
WavelengthDetermines quantum yield and pathway preferencePhoton energy and bilirubin electronic transitionsBlue-green light optimizes lumirubin yield
Hemoglobin ConcentrationCompetes for photons (especially <480 nm)Absorption by heme reduces light available for bilirubinEffect minimized by using blue-green light
Presence of Configurational IsomersCan absorb light and undergo further reactionAlters photostationary state mixtureMay slightly slow initial lumirubin accumulation

Properties

CAS Number

110617-57-7

Product Name

Lumirubin

IUPAC Name

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13-

InChI Key

BYVDUQYJIIPFIB-CFRMEGHHSA-N

Canonical SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Isomeric SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.